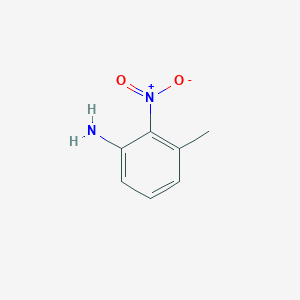

3-Methyl-2-nitroaniline

Descripción

3-Methyl-2-nitroaniline (CAS 601-87-6) is an aromatic amine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It features a methyl group at the 3-position and a nitro group at the 2-position of the benzene ring (SMILES: Cc1cccc(N)c1[N+](=O)[O-]). This compound is typically a crystalline solid with a melting point of 88–90°C and is soluble in acetonitrile, as noted in analytical standards .

Propiedades

IUPAC Name |

3-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCZKCIEXGXCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208846 | |

| Record name | Benzenamine, 3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-87-6 | |

| Record name | 3-Methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-nitrobenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitration of m-Toluic Acid to 2-Nitro-3-methylbenzoic Acid

The nitration of m-toluic acid (3-methylbenzoic acid) under controlled conditions yields 2-nitro-3-methylbenzoic acid with high regioselectivity. The reaction employs concentrated nitric acid (92–98%) at low temperatures (-30 to -15°C) to minimize byproduct formation. For instance, a mixture of m-toluic acid (100 g) and nitric acid (360 g) at -25°C produces 2-nitro-3-methylbenzoic acid with 95% purity after recrystallization. Key parameters include:

Table 1: Reaction Conditions for Nitration of m-Toluic Acid

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | -30 to -15°C | Minimizes over-nitration |

| Nitric Acid Concentration | 92–98% | Ensures complete nitration |

| Catalyst (Co/Mn) | 0.7–1.0 g per 100 g substrate | Accelerates oxidation |

Conversion to 3-Methyl-2-nitrobenzamide

The carboxylic acid group in 2-nitro-3-methylbenzoic acid is converted to an amide via reaction with ethyl chloroformate and ammonia. In a representative procedure, 3-methyl-2-nitrobenzoic acid (13.2 g) is treated with triethylamine (11.0 mL) and ethyl chloroformate (7.6 mL) in tetrahydrofuran, followed by ammonia saturation. This yields 3-methyl-2-nitrobenzamide with a 95% yield and a melting point of 189–191°C.

Partial Hydrogenation of 3,5-Dinitrotoluene

Selective Reduction of Nitro Groups

3,5-Dinitrotoluene can be partially hydrogenated to 3-methyl-2-nitroaniline under controlled conditions. Experimental data from regioselectivity studies indicate that palladium-on-carbon catalysts in ethanol selectively reduce one nitro group while retaining the other. For example, hydrogenation at 50°C and 3 atm H2 pressure yields this compound, though quantitative data are limited.

Table 2: Hydrogenation Conditions for 3,5-Dinitrotoluene

| Parameter | Value/Range | Outcome |

|---|---|---|

| Catalyst | Pd/C (5 wt%) | Selective reduction |

| Temperature | 50°C | Balances activity and selectivity |

| H2 Pressure | 3 atm | Prevents over-reduction |

Comparative Analysis of Synthetic Routes

Yield and Purity

Análisis De Reacciones Químicas

3-Methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation, forming 3-methyl-1,2-diaminobenzene.

Oxidation: The compound can be oxidized to form nitroso derivatives or further oxidized to form nitro derivatives.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives.

Common Reagents and Conditions:

Reducing Agents: Tin and hydrochloric acid, iron filings, catalytic hydrogenation.

Oxidizing Agents: Potassium permanganate, nitric acid.

Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products:

Reduction Products: 3-Methyl-1,2-diaminobenzene.

Oxidation Products: Nitroso derivatives, further nitro derivatives.

Substitution Products: Acylated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methyl-2-nitroaniline is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable precursor for the production of dyes and pigments. For instance, it can be transformed into azo dyes, which are widely used in the textile industry.

Nitration Reactions

The compound can also be utilized in nitration reactions to produce other nitroanilines. Research shows that regioselectivity during nitration can be influenced by the presence of the methyl group, which affects the distribution of products formed . This property is crucial for tailoring compounds for specific applications in pharmaceuticals and agrochemicals.

Environmental Applications

Soil Contamination Studies

this compound has been studied for its role in soil contamination assessments. It is included in screening values for soil contaminants due to its potential toxicity and persistence in the environment. The European Commission's Joint Research Centre has documented its screening values, highlighting its relevance in environmental monitoring and risk assessment .

Microbial Transformation

Research indicates that this compound can undergo microbial transformation in contaminated soils. This process is essential for bioremediation efforts, where microorganisms are employed to degrade hazardous compounds into less harmful substances. Studies have shown that indigenous microorganisms can effectively transform nitroaromatic compounds like this compound under anaerobic conditions .

Analytical Chemistry

Electrochemical Sensors

The compound has been extensively studied for its electrochemical properties. It can be analyzed using voltammetric techniques with modified electrodes, providing a method for detecting and quantifying nitroanilines in various samples. For example, a study demonstrated the use of a C(18) modified carbon paste electrode to analyze this compound, showcasing its application in environmental monitoring and safety assessments .

Chromatographic Techniques

In addition to electrochemical methods, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify this compound from complex mixtures. These methods are vital for ensuring compliance with environmental regulations and assessing the presence of this compound in industrial effluents.

Case Study 1: Synthesis of Azo Dyes

A study focused on synthesizing azo dyes from this compound demonstrated its effectiveness as a precursor. The reaction conditions were optimized to achieve high yields of desired dye products, illustrating the compound's utility in dye manufacturing.

Case Study 2: Environmental Monitoring

In an environmental assessment project, soil samples were analyzed for the presence of this compound. The results indicated significant contamination levels at industrial sites, prompting further investigation into remediation strategies involving microbial degradation.

Data Table: Applications Overview

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes | Effective precursor for azo dye synthesis |

| Environmental Monitoring | Soil contamination assessment | Documented screening values in EU studies |

| Bioremediation | Microbial transformation | Indigenous microbes degrade nitroaromatics |

| Analytical Chemistry | Electrochemical sensors | Detected using modified carbon paste electrodes |

| Chromatography | HPLC analysis | Quantified in complex environmental samples |

Mecanismo De Acción

The mechanism of action of 3-methyl-2-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to form derivatives with specific biological activities.

Comparación Con Compuestos Similares

Data Table: Comparative Properties

Actividad Biológica

3-Methyl-2-nitroaniline, also known as 2-amino-6-nitrotoluene, is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for health and environmental safety.

- Chemical Formula: CHNO

- Molecular Weight: 152.15 g/mol

- CAS Number: 601-87-6

Target of Action:

this compound undergoes biotransformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt various biochemical pathways, particularly those involved in DNA synthesis and repair, protein synthesis, and cell cycle regulation.

Biochemical Pathways:

Nitroaromatic compounds like this compound are known to interfere with normal cellular functions. They can inhibit enzymes and affect cellular signaling pathways, gene expression, and metabolism.

Pharmacokinetics:

The compound is lipophilic, allowing for absorption through the skin, respiratory tract, and gastrointestinal tract. Its stability and action can be influenced by environmental factors such as temperature and pH.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit enzymatic functions critical for bacterial survival.

Anticancer Properties

Studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Genotoxicity and Carcinogenicity

Nitroaromatic compounds are often associated with genotoxic effects. Research has demonstrated that this compound can cause mutations in bacterial assays, indicating potential carcinogenicity . The International Agency for Research on Cancer (IARC) has classified similar nitroanilines as possibly carcinogenic to humans based on available evidence .

Case Studies

A notable case study involved workers exposed to 2-methyl-5-nitroaniline (a related compound) who experienced liver dysfunction after handling the chemical. Symptoms included high fever, jaundice, and liver swelling, highlighting the potential health risks associated with nitroaniline exposure .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; disrupts cell membranes. |

| Anticancer Activity | Induces apoptosis in cancer cells; involves oxidative stress mechanisms. |

| Genotoxicity | Causes mutations in bacterial assays; potential carcinogenic effects. |

| Case Studies | Liver dysfunction reported in workers exposed to related nitroanilines. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-2-nitroaniline, and how can reaction conditions be controlled to improve yield?

- Answer : A common method involves nitration of 3-methylaniline under controlled conditions. For instance, nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts like dinitro derivatives. Temperature control is critical to avoid over-nitration and decomposition . Alternatively, catalytic nitration using zeolites or ionic liquids can enhance regioselectivity. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity (>98%) .

Q. How can the structure and purity of this compound be confirmed using spectroscopic techniques?

- Answer :

- ¹H NMR : Aromatic protons appear as a multiplet between δ 6.8–7.5 ppm, with a singlet for the methyl group (δ ~2.3 ppm). The nitro group deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group. The NH₂ stretch appears as a broad peak at ~3350 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 152 (C₇H₈N₂O₂⁺) and fragment peaks at m/z 135 (loss of NH₂) and m/z 107 (loss of NO₂) validate the structure .

Q. What are the key physical properties of this compound relevant to experimental design?

- Answer :

- Melting Point : Not explicitly reported, but derivatives suggest stability up to 200°C.

- Solubility : Sparingly soluble in water (<0.1 g/L at 25°C), moderately soluble in ethanol, and highly soluble in DMSO or DMF.

- Density : ~1.3 g/cm³ .

- Safety : Classified as a skin irritant; requires handling in a fume hood with nitrile gloves .

Advanced Research Questions

Q. How do electronic effects of the methyl and nitro substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Answer : The nitro group (meta-directing, deactivating) and methyl group (ortho/para-directing, activating) create competing electronic effects. Computational studies (DFT) show that the nitro group dominates, directing incoming electrophiles to the meta position relative to itself (ortho to the methyl group). This is validated by bromination experiments, where bromine adds preferentially at the 5-position .

Q. What contradictions exist in spectral data interpretation for this compound derivatives, and how can they be resolved?

- Answer : Discrepancies in NMR chemical shifts may arise due to solvent polarity or tautomerism. For example, in DMSO-d₆, NH₂ protons may exhibit splitting due to hindered rotation. High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities by correlating protons and carbons. For instance, in derivatives like 3-chloro-2-nitrosoaniline, HSQC confirms coupling between NH and adjacent aromatic carbons .

Q. How can the nonlinear optical (NLO) properties of this compound be evaluated for potential applications in photonics?

- Answer : The nitro group’s electron-withdrawing nature and the aromatic ring’s conjugation enable large hyperpolarizability (β). Second-harmonic generation (SHG) experiments using a Kurtz-Perry powder setup can quantify NLO activity. Comparative studies with MNA (2-methyl-4-nitroaniline) show that substituent position critically affects the macroscopic second-order susceptibility (χ⁽²⁾). Polarized Raman spectroscopy further correlates molecular alignment with SHG efficiency .

Q. What are the challenges in achieving regioselective reduction of the nitro group in this compound while preserving the amine functionality?

- Answer : Catalytic hydrogenation (H₂/Pd-C) risks over-reduction of the aromatic ring. Selective reduction requires mild conditions:

- Method 1 : Use SnCl₂/HCl in ethanol at 50°C, which reduces NO₂ to NH₂ without affecting the ring.

- Method 2 : Employ transfer hydrogenation (e.g., ammonium formate/Pd-C) in THF at 80°C.

Monitoring by TLC (silica, ethyl acetate/hexane) ensures reaction progress. Yield optimization (>85%) requires strict oxygen exclusion .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.